
1-Amino-1-(2,6-difluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,6-difluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-1-(2,6-difluorophenyl)propan-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1-(2,6-difluorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(2,4-difluorophenyl)propan-2-OL: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to differences in chemical reactivity and biological activity.
1-Amino-1-(2,6-dichlorophenyl)propan-2-OL: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-amino-1-(2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
YCSWFUZBDTVVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC=C1F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


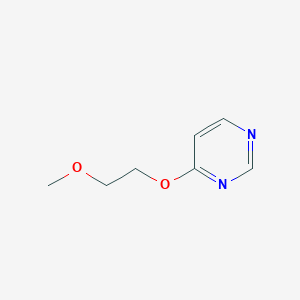
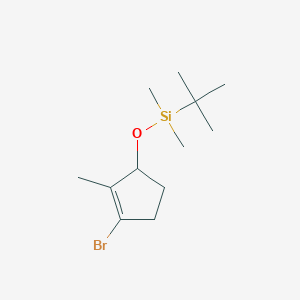
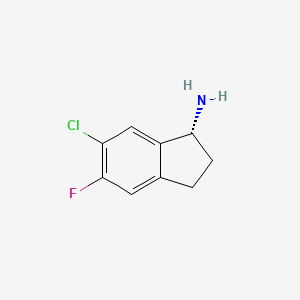
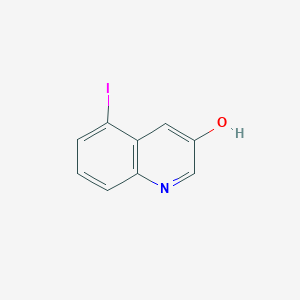
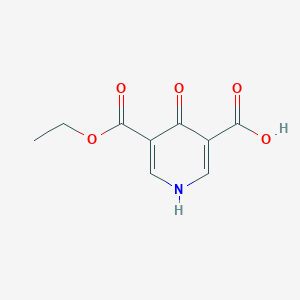
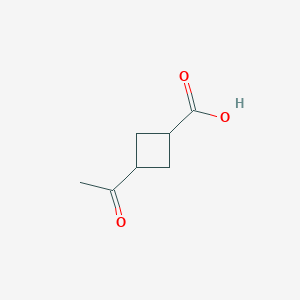
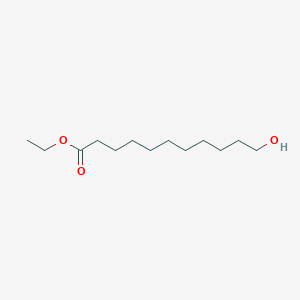

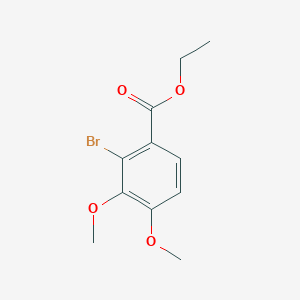

![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)
![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)

